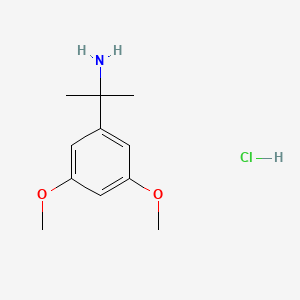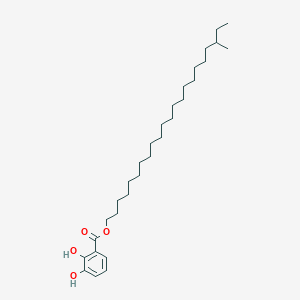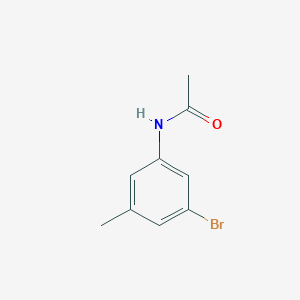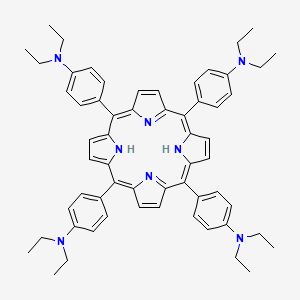
1-Hydroxyadamantane-d15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxyadamantane-d15 is a deuterated derivative of 1-Hydroxyadamantane, also known as 1-Adamantanol. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C10D15OH, and it is primarily used in scientific research due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Hydroxyadamantane-d15 can be synthesized through several methods:
Hydrolysis of 1-Bromadamantane: This method involves the hydrolysis of 1-Bromadamantane in an aqueous solution of acetone.
Ozonation of Adamantane: Another method is the ozonation of adamantane, which produces 1-Hydroxyadamantane.
Industrial Production Methods
Industrial production of this compound typically involves the use of deuterated reagents to ensure the incorporation of deuterium atoms. The process is similar to the laboratory synthesis but scaled up to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hydroxyadamantane-d15 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form adamantanone.
Reduction: Reduction reactions can convert it back to adamantane derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
Adamantanone: Formed through oxidation.
Adamantane Derivatives: Formed through reduction and substitution reactions.
Applications De Recherche Scientifique
1-Hydroxyadamantane-d15 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various adamantane derivatives.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in antiviral and neuroprotective therapies.
Industry: Utilized in the production of high-performance polymers and lubricants due to its thermal stability.
Mécanisme D'action
The mechanism of action of 1-Hydroxyadamantane-d15 involves its interaction with molecular targets and pathways:
Molecular Targets: The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their activity.
Pathways: It can modulate pathways involved in oxidative stress and inflammation, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
1-Hydroxyadamantane-d15 can be compared with other similar compounds:
1-Hydroxyadamantane: The non-deuterated version, which has similar chemical properties but lacks the stability provided by deuterium.
Adamantanone: An oxidized form of 1-Hydroxyadamantane, used in different chemical reactions.
Propriétés
Formule moléculaire |
C10H16O |
|---|---|
Poids moléculaire |
167.32 g/mol |
Nom IUPAC |
2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantan-1-ol |
InChI |
InChI=1S/C10H16O/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,11H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D |
Clé InChI |
VLLNJDMHDJRNFK-BXSQCBKHSA-N |
SMILES isomérique |
[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])O)([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H] |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B12302164.png)

amino}-3-methylpentanoic acid](/img/structure/B12302176.png)


![(R)-N-((S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12302189.png)
![[5-(3,6-Diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B12302190.png)
![Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate](/img/structure/B12302194.png)

![[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B12302216.png)

![3-[3,5-Bis(trifluoromethyl)anilino]-4-[(1,2-diphenyl-2-piperidin-1-ylethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B12302226.png)
![rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans](/img/structure/B12302233.png)
